molecular formula C12H17NO B2955574 4-(3-Methylbenzyl)morpholine CAS No. 90754-64-6

4-(3-Methylbenzyl)morpholine

Cat. No.: B2955574
CAS No.: 90754-64-6
M. Wt: 191.274
InChI Key: KKPCPGWGLHHNSW-UHFFFAOYSA-N
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Description

4-(3-Methylbenzyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic compounds containing a six-membered ring with both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a 3-methylbenzyl group attached to the nitrogen atom of the morpholine ring

Scientific Research Applications

4-(3-Methylbenzyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its morpholine ring is a common motif in many bioactive molecules.

    Materials Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and materials, contributing to various industrial processes.

Safety and Hazards

While specific safety and hazard information for 4-(3-Methylbenzyl)morpholine is not available, morpholine, the parent compound, is known to be flammable and corrosive. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 4-(3-Methylbenzyl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme is essential for maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .

Mode of Action

This compound interacts with its target by attaching to the CA-II binding site and blocking its action . This compound can also efficiently facilitate the transmembrane transport of chloride anions as mobile carriers across vesicular and cellular phospholipid membranes .

Biochemical Pathways

The compound’s interaction with the CA-II enzyme affects the reversible hydration process of carbon dioxide to produce bicarbonate and protons . This process is crucial for various metabolic processes, including transporting CO2, participating in biosynthetic reactions like ureagenesis, lipogenesis, and gluconeogenesis, secreting electrolytes, facilitating bone resorption and calcification, and even facilitating tumorigenesis .

Pharmacokinetics

It is suggested that morpholine-based thiazoles can be strategically modified to improve bovine ca-ii inhibitor binding affinity, selectivity, and pharmacokinetics .

Result of Action

The result of the compound’s action is the inhibition of the CA-II enzyme, which disrupts the homeostasis of several biochemical processes . In addition, it can specifically alkalize liposomes, disrupt the homeostasis of lysosomal pH, and inactivate the lysosomal Cathepsin B enzyme .

Action Environment

The action environment of this compound is primarily within the cellular environment, where it interacts with enzymes and disrupts biochemical pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The general reaction scheme is as follows:

Morpholine+3-Methylbenzyl chlorideThis compound+HCl\text{Morpholine} + \text{3-Methylbenzyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+3-Methylbenzyl chloride→this compound+HCl

Another method involves the use of 3-methylbenzyl bromide instead of 3-methylbenzyl chloride, with similar reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Catalysts and phase-transfer agents may also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbenzyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of secondary amines or other reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines and other reduced derivatives.

    Substitution: Nitrated, sulfonated, or halogenated derivatives of the benzyl group.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, morpholine, lacks the benzyl group and has different chemical and biological properties.

    4-Benzylmorpholine: Similar to 4-(3-Methylbenzyl)morpholine but without the methyl group on the benzyl ring.

    4-(4-Methylbenzyl)morpholine: Similar structure but with the methyl group in the para position on the benzyl ring.

Uniqueness

This compound is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the benzyl ring can affect the compound’s interactions with molecular targets and its overall properties.

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-3-2-4-12(9-11)10-13-5-7-14-8-6-13/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPCPGWGLHHNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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